8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by an imidazo[2,1-f]purine-2,4-dione core. Key structural features include:
- 8-(3-(azepan-1-yl)propyl) side chain: The azepane (a seven-membered saturated ring) moiety distinguishes this compound from analogs with smaller cyclic amines (e.g., piperazine or piperidine). This substitution may modulate receptor binding affinity and selectivity.
Properties
IUPAC Name |
6-[3-(azepan-1-yl)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-13-14(2)25-15-16(22(3)19(27)21-17(15)26)20-18(25)24(13)12-8-11-23-9-6-4-5-7-10-23/h4-12H2,1-3H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGCTTAMJQQSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCCCCC4)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 291.31 g/mol. The compound features a complex structure that includes an imidazo[2,1-f]purine core modified with an azepan moiety, which is believed to influence its biological activity.
Antidepressant Effects
Recent studies have highlighted the potential antidepressant-like effects of imidazo[2,1-f]purine derivatives. For instance, compounds structurally similar to This compound have shown promising results in activating serotonin 5-HT1A receptors. This receptor is a critical target in the development of new antidepressants due to its role in mood regulation.
Case Study: AZ-853 and AZ-861
A comparative study involving two related compounds (AZ-853 and AZ-861) demonstrated varied pharmacological profiles linked to their interaction with the 5-HT1A receptor. Both compounds exhibited antidepressant-like activity in animal models through mechanisms that include receptor activation and modulation of neurotransmitter levels. Notably:
- AZ-853 showed a more potent effect on mood improvement and better brain penetration.
- AZ-861 , while exhibiting strong agonistic action at the receptor level, also induced side effects such as sedation and lipid metabolism disturbances after repeated administration .
Anti-proliferative Activity
The anti-proliferative properties of similar imidazo[2,1-f]purine derivatives have been evaluated against various cancer cell lines. The following table summarizes findings from in vitro studies:
These results indicate that these compounds can inhibit cancer cell proliferation effectively.
The biological activity of This compound may involve multiple mechanisms:
- Serotonin Receptor Modulation : Activation of the 5-HT1A receptor leading to enhanced serotonergic signaling.
- Inhibition of Oncogenic Pathways : Disruption of cellular pathways involved in cancer cell growth and survival.
- Neuroprotective Effects : Potential neuroprotection through modulation of neurotransmitter systems.
Comparison with Similar Compounds
Position 8 Substitutions
- Azepane vs. Piperazine: The seven-membered azepane in the target compound may confer distinct receptor binding kinetics compared to six-membered piperazine rings in AZ-853 and 3i. Piperazine derivatives often exhibit strong 5-HT1A/5-HT7 affinity but carry risks of α1-adrenolytic effects (e.g., hypotension) . Azepane’s larger ring size could reduce off-target interactions.
- Alkyl Chain Length : The 3-(azepan-1-yl)propyl chain (3 carbons) contrasts with longer chains in analogs (e.g., 4- or 5-carbon chains in AZ-853 and 3i). Shorter chains may limit blood-brain barrier penetration but improve metabolic stability .
Methyl Substitutions
- The 1,6,7-trimethyl configuration in the target compound differs from 1,3-dimethyl or 1,3,7-trimethyl patterns in analogs. Methyl groups at positions 6 and 7 may sterically hinder PDE or kinase binding, shifting selectivity toward GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
